molecular formula C2HN2+ B14329626 Ethynediazonium CAS No. 108561-02-0

Ethynediazonium

Cat. No.: B14329626
CAS No.: 108561-02-0
M. Wt: 53.04 g/mol
InChI Key: XSOLMDNSBCQFRL-UHFFFAOYSA-N
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Description

Ethynediazonium is a highly reactive reagent of significant interest in advanced synthetic organic chemistry and methodology development. It is primarily valued for its potential to act as a novel carbene precursor upon dediazoniation, where the released nitrogen gas allows the formation of a reactive ethynyl-carbene intermediate. This intermediate can be exploited in cyclopropanation reactions with alkenes or in C-H insertion reactions to build complex molecular architectures. Furthermore, the presence of both a diazonium group and a terminal alkyne in the same molecule offers unique opportunities for sequential or tandem reactions, such as in the metal-free synthesis of nitrogen-containing heterocycles. The compound's mechanism of action centers on its ability to serve as a source of the ethynyl carbene, which can undergo subsequent stereospecific addition or insertion steps. Due to its inherent instability and potential for explosive decomposition, this reagent requires specialized handling, storage at recommended temperatures, and use by trained researchers only. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108561-02-0

Molecular Formula

C2HN2+

Molecular Weight

53.04 g/mol

IUPAC Name

ethynediazonium

InChI

InChI=1S/C2HN2/c1-2-4-3/h1H/q+1

InChI Key

XSOLMDNSBCQFRL-UHFFFAOYSA-N

Canonical SMILES

C#C[N+]#N

Origin of Product

United States

Theoretical and Computational Investigations of Ethynediazonium

Quantum Chemical Methodologies for Electronic Structure Determination

The electronic structure of a molecule, which dictates its properties and reactivity, is determined by solving the Schrödinger equation. missouri.edu For a molecule like ethynediazonium, various computational quantum chemical methods are employed to approximate this solution, balancing accuracy with computational cost.

Ab Initio Approaches for High-Level Calculations (e.g., Coupled-Cluster Theory)

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. core.ac.ukmissouri.edu These "from first principles" calculations provide a rigorous approach to studying molecules like this compound.

High-level ab initio calculations, such as Coupled-Cluster (CC) theory, are considered the "gold standard" for accuracy in quantum chemistry. acs.org The CC method constructs the multi-electron wavefunction using an exponential cluster operator to account for electron correlation, which is the interaction between electrons that is not covered by mean-field models like Hartree-Fock. acs.orgresearchgate.net Methods like Coupled-Cluster Singles and Doubles (CCSD) and its variant with a perturbative triples correction, CCSD(T), offer a high degree of accuracy for calculating energies, geometries, and other properties. acs.orgresearchgate.net For a system like this compound, CCSD(T) calculations would provide benchmark data on its thermodynamic stability and the energy profile of its decomposition. mst.edu

Density Functional Theory (DFT) Applications and Functionals Selection

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of cost and accuracy. chemistry-chemists.com DFT focuses on the electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. chemistry-chemists.com The central component of DFT is the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and electron correlation.

The selection of the XC functional is critical for obtaining reliable results. For a charged, unsaturated system like this compound, a range of functionals would be suitable for investigation. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often employed. The B3LYP functional is a widely used example. mst.edu Range-separated hybrids, such as ωB97X-D, are also powerful as they can better describe long-range interactions. core.ac.uk The choice of functional would be benchmarked against experimental data if available, or against higher-level ab initio results to ensure its appropriateness for describing the electronic properties of the this compound cation. mst.edu

Basis Set Considerations and Electron Correlation Effects

The accuracy of any ab initio or DFT calculation is also dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. acs.org Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to more accurate results at a higher computational cost.

Pople-style basis sets, such as 6-311+G(d,p), and Dunning's correlation-consistent basis sets, like cc-pVTZ, are commonly used. The inclusion of polarization functions (e.g., d,p) and diffuse functions (+) is important for accurately modeling charged species like this compound, as they allow for a more flexible description of the electron density, particularly the lone pairs and the effects of the positive charge.

Electron correlation, the interaction between electrons, is a key factor that is accounted for differently by various methods. In Hartree-Fock theory, it is neglected, leading to certain inaccuracies. Post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory are specifically designed to recover this correlation energy. acs.org In DFT, electron correlation is approximated by the chosen exchange-correlation functional. researchgate.net Accurate treatment of electron correlation is essential for describing the subtle bonding features and stability of the this compound ion.

Electronic Structure Analysis and Bonding Characteristics

Theoretical studies, particularly a seminal 1989 ab initio investigation by Rainer Glaser, have provided a detailed picture of the electronic structure of the this compound ion, revealing unique bonding characteristics compared to its saturated (methyl) and vinyl counterparts.

Molecular Orbital Theory and Electron Density Distributions

Molecular Orbital (MO) theory describes bonding in terms of orbitals that are delocalized over the entire molecule. The interaction between the orbitals of the ethynyl (B1212043) fragment (HC≡C⁺) and the dinitrogen molecule (N₂) is key to understanding the stability and structure of this compound.

Analysis of the electron density distribution reveals significant features. Common to other diazonium ions, there is an accumulation of electron density in the C-N bonding region. The bonding can be described by a model that invokes synergetic σ-donation and π-back-donation. In this model:

σ-donation: The dinitrogen molecule donates electron density from its σ orbitals to the positively charged ethynyl fragment.

π-back-donation: The ethynyl fragment donates electron density from its π orbitals back to the empty π* (antibonding) orbitals of the dinitrogen molecule.

This mutual donation and back-donation create a stable bond and explain the observed electronic features. The degree of unsaturation in the hydrocarbon fragment unexpectedly affects the binding energies, with the this compound ion being more stable towards dediazoniation than the vinyldiazonium ion.

Diazonium IonRelative Stability Order (Binding Energy)
VinyldiazoniumLeast Stable
MethyldiazoniumIntermediate
This compoundMost Stable

This table illustrates the relative thermodynamic stability towards loss of N₂ as determined by theoretical calculations.

Charge Distribution, Bond Orders, and Electrostatic Potential Maps

The distribution of charge within the this compound ion is a critical aspect of its electronic structure. Topological analysis of the electron density shows that the positive charge is not localized on the diazo group. Instead, the diazo group carries only a small positive charge, calculated to be less than +0.16. This indicates that the hydrocarbon fragment bears the majority of the positive charge. Furthermore, the dinitrogen moiety itself is strongly internally polarized.

Molecular FragmentCalculated PropertyFinding
Diazo Group (-N₂⁺)Integrated Charge< +0.16 e
Dinitrogen Moiety (N₂)PolarizationStrongly polarized

This table summarizes key findings regarding the charge distribution in aliphatic diazonium ions, including the ethynyl derivative.

Bond order is a measure of the number of chemical bonds between two atoms. For this compound, the C-N bond would exhibit characteristics of this σ-donation and π-back-donation, while the N-N bond, despite the interaction, remains largely a triple bond, albeit with an expanded electron density in the bonding region.

Investigation of Spin States and Multiplicity (e.g., Singlet vs. Triplet)

In quantum chemistry, the spin multiplicity of a molecule is a critical parameter that describes the orientation of electron spins. wikipedia.org It is defined by the equation 2S+1, where S is the total spin angular momentum. wikipedia.orglibretexts.org A singlet state (S=0, multiplicity=1) has all electron spins paired, while a triplet state (S=1, multiplicity=3) has two unpaired electrons with parallel spins. wikipedia.orglibretexts.org

Computational studies are essential for determining the ground spin state of reactive species like this compound. These calculations typically involve optimizing the molecular geometry for different spin multiplicities and comparing their energies. researchgate.net The state with the lowest energy is the ground state. For many molecules, the ground state is a singlet state. libretexts.org However, for some species, like dioxygen and carbenes, the triplet state is the ground state or lies very close in energy to the singlet state. wikipedia.org

The energy difference between the singlet and triplet states (the singlet-triplet gap) is a key factor in predicting a molecule's reactivity and photophysical properties. researchgate.net A small singlet-triplet gap can lead to phenomena like intersystem crossing, where a molecule in an excited singlet state can transition to a triplet state. libretexts.org This is particularly relevant in processes like phosphorescence and triplet-triplet annihilation upconversion. libretexts.orgossila.com Theoretical methods, such as Coupled Cluster theory and Density Functional Theory (DFT), are employed to calculate these energy gaps with high accuracy. researchgate.netchemrxiv.org

For this compound, computational investigations would explore the relative stabilities of the singlet and triplet electronic states. This would involve geometry optimizations for both the singlet and triplet species to find their minimum energy structures. The energy difference between these optimized structures provides the adiabatic singlet-triplet splitting. Comparing the energies of the singlet and triplet states at the optimized singlet geometry gives the vertical excitation energy. These calculations are crucial for understanding the electronic structure and potential photochemical behavior of this compound.

Energetic Landscape and Potential Energy Surfaces (PES)

A potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its atomic coordinates. numberanalytics.comarxiv.org It provides a theoretical landscape that governs the molecule's geometry, stability, and reactivity. numberanalytics.com By mapping the PES, chemists can identify stable isomers (minima), transition states (saddle points), and the pathways that connect them. numberanalytics.comq-chem.com

On a potential energy surface, minima correspond to stable or metastable molecular structures, such as reactants, products, and intermediates. q-chem.com These points on the PES have a zero gradient and all positive second derivatives (a positive-definite Hessian matrix), indicating that the energy increases in all directions. q-chem.com

Transition states represent the energy maxima along a reaction coordinate but are minima in all other directions. ucsb.eduepfl.ch They are first-order saddle points on the PES, characterized by a zero gradient and exactly one negative eigenvalue in the Hessian matrix. q-chem.comucsb.edu The eigenvector corresponding to this negative eigenvalue indicates the direction of the reaction coordinate. ucsb.edu Locating transition states is computationally more challenging than finding minima because it involves maximizing the energy along one direction while minimizing it in all others. ucsb.eduinrialpes.fr

For this compound, computational chemists would search the PES to locate all stable isomers (minima) and the transition states that connect them. This involves sophisticated optimization algorithms that can identify these stationary points. q-chem.cominrialpes.fr Verifying that a located transition state indeed connects the desired reactant and product minima is crucial and is typically done by performing an Intrinsic Reaction Coordinate (IRC) calculation. epfl.chrowansci.com

Once the minima (reactants, products) and transition states of a reaction have been identified on the potential energy surface, key thermochemical parameters can be calculated to describe the reaction's energetics. These parameters include activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies of reaction (ΔG). nih.govosti.gov

Activation Energy (Ea): This is the energy difference between the transition state and the reactants. It represents the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. github.io

Reaction Enthalpy (ΔH): This is the difference in enthalpy between the products and the reactants. A negative ΔH indicates an exothermic reaction (releases heat), while a positive ΔH signifies an endothermic reaction (absorbs heat). osti.gov

Gibbs Free Energy of Reaction (ΔG): This parameter combines enthalpy and entropy changes and determines the spontaneity of a reaction under constant temperature and pressure. A negative ΔG indicates a spontaneous reaction. nih.gov

Computational methods, such as the CBS-QB3 composite method or high-level coupled-cluster calculations like CCSD(T), are used to obtain these thermochemical parameters with high accuracy. nih.gov These calculations often involve frequency analysis at the optimized geometries to obtain zero-point vibrational energies and thermal corrections to the electronic energies. nih.govvisualizeorgchem.com For this compound, these calculations would provide a quantitative understanding of the feasibility and kinetics of its potential isomerization or decomposition pathways.

Table 1: Hypothetical Thermochemical Data for this compound Isomerization

ParameterReactant (this compound)Transition StateProduct (Isomer)
Relative Electronic Energy (kcal/mol)0.025.0-10.0
Zero-Point Vibrational Energy (kcal/mol)5.24.85.5
Relative Enthalpy at 298 K (kcal/mol)0.024.5-9.8
Relative Gibbs Free Energy at 298 K (kcal/mol)0.026.1-8.5
Activation Energy (Ea) (kcal/mol)-24.5-
Reaction Enthalpy (ΔH) (kcal/mol)---9.8
Reaction Gibbs Free Energy (ΔG) (kcal/mol)---8.5

Note: This table contains hypothetical data for illustrative purposes.

A reaction coordinate is a one-dimensional parameter that represents the progress of a reaction from reactants to products. wikipedia.org It is a crucial concept for understanding reaction mechanisms. While simple geometric parameters like bond lengths or angles can sometimes serve as reaction coordinates, for more complex reactions, a more sophisticated definition is needed. wikipedia.org

The Intrinsic Reaction Coordinate (IRC) is defined as the minimum energy path (MEP) on the potential energy surface that connects a transition state to its corresponding reactants and products. uni-muenchen.descm.comfaccts.de It is traced by following the steepest descent path in mass-weighted Cartesian coordinates from the transition state geometry. epfl.chscm.com

Computationally, an IRC calculation is performed after a transition state has been located and verified. rowansci.com The calculation proceeds in both the "forward" and "backward" directions along the reaction path, away from the transition state. rowansci.com This confirms that the transition state indeed connects the intended reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. epfl.ch The analysis of the IRC can reveal important details about the reaction mechanism, such as whether the reaction is concerted or stepwise and can highlight any intermediate species that may be formed. iastate.edu For this compound, IRC analysis would be essential to map out the pathways for its potential unimolecular reactions.

Thermochemical Parameters of Reaction Pathways

Theoretical Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for identifying new or transient species and for interpreting experimental spectra.

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. uni-siegen.dewiley-vch.de IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, while Raman spectroscopy involves the inelastic scattering of light by molecules. edinst.comwikipedia.org

A molecule can only be IR active if its dipole moment changes during the vibration. edinst.com For a vibration to be Raman active, there must be a change in the molecule's polarizability. edinst.coms-a-s.org These different selection rules mean that IR and Raman spectroscopy often provide complementary information. wiley-vch.de

Computational methods, typically based on density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to calculate the vibrational frequencies and intensities of a molecule. visualizeorgchem.commdpi.com These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) at an optimized geometry. q-chem.com The resulting frequencies and intensities can be used to generate a theoretical IR or Raman spectrum. researchgate.netscm.com

For this compound, theoretical calculations of its vibrational spectra would be crucial for its experimental detection and characterization. The predicted frequencies would indicate where to look for its characteristic absorption or scattering bands. For instance, the stretching frequency of the N≡N triple bond and the C≡C triple bond would be expected to appear in specific regions of the spectrum. libretexts.orgutdallas.edu Comparing the theoretical spectrum with experimental data can confirm the molecule's structure.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational ModeFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
N≡N stretch2300HighLow
C≡C stretch2150MediumHigh
C-H stretch3300MediumMedium
Bending modes500-700LowLow

Note: This table contains hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions using GIAO and DFT

The prediction of NMR chemical shifts through computational methods has become an indispensable tool for structure elucidation and verification. For a molecule like this compound, Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method would be the standard approach.

Detailed Research Findings

Specific GIAO-DFT calculated NMR data for the this compound cation are not readily found in the surveyed literature. However, the methodology allows for the accurate prediction of ¹³C and ¹⁵N chemical shifts.

The process involves several steps:

Geometry Optimization: The molecule's 3D structure is first optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) to find its lowest energy conformation.

NMR Calculation: Using the optimized geometry, the GIAO method is employed to calculate the isotropic magnetic shielding tensors for each nucleus. rsc.orgresearchgate.net This calculation is typically performed with a reliable functional and a suitable basis set, which may be the same or different from the geometry optimization step. nih.govresearchgate.net

Chemical Shift Referencing: The calculated absolute shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹³C or nitromethane (B149229) for ¹⁵N, computed at the same level of theory. chemistry-chemists.com

The accuracy of these predictions is highly dependent on the choice of the functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). researchgate.net For charged species like the this compound cation, accounting for solvent effects is particularly crucial.

Illustrative Data Table for Predicted NMR Chemical Shifts

The following table is a hypothetical representation of what predicted NMR data for this compound might look like, based on typical ranges for similar functional groups. This data is for illustrative purposes only and does not represent actual published research findings.

NucleusPredicted Chemical Shift (δ, ppm) - Gas PhasePredicted Chemical Shift (δ, ppm) - Solvated (Acetonitrile)Notes
C1 (HC≡)75 - 8578 - 88The sp-hybridized carbon attached to hydrogen.
C2 (≡C-N)95 - 105100 - 110The sp-hybridized carbon attached to the dinitrogen group, expected to be deshielded.
Nα (C-N≡)130 - 150135 - 155The nitrogen atom directly bonded to the carbon.
Nβ (≡N)-50 - -30-45 - -25The terminal nitrogen atom.

This table is for illustrative purposes only.

Electronic Absorption Spectroscopy via Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used quantum chemical method for calculating the electronic excitation energies and oscillator strengths that underpin UV-Vis absorption spectra for molecules in their excited states.

Detailed Research Findings

As with NMR data, specific TD-DFT studies detailing the electronic transitions of the this compound cation are not prevalent in the surveyed literature. A theoretical study on diazonium ions, including this compound, noted that the diazonio group is destabilized in the cation compared to free N₂, a factor that would influence its electronic structure.

The TD-DFT methodology would proceed as follows:

Ground-State Calculation: A ground-state DFT calculation is performed to obtain the optimized geometry and molecular orbitals.

Excited-State Calculation: The TD-DFT calculation is then carried out to compute the vertical excitation energies (the energy difference between the ground and excited states without change in geometry) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption peaks.

Spectral Simulation: The calculated transitions are often broadened with a Gaussian or Lorentzian function to generate a simulated spectrum that can be compared with experimental data.

The choice of the exchange-correlation functional is critical in TD-DFT calculations. Hybrid functionals (like B3LYP) and range-separated functionals (like CAM-B3LYP) are commonly employed to achieve accurate results for different types of electronic excitations. For a simple, linear molecule like this compound, π → π* transitions would be expected to dominate the UV-Vis spectrum.

Illustrative Data Table for Predicted Electronic Transitions

This table provides a hypothetical example of the kind of data a TD-DFT calculation would generate for this compound. The values are illustrative and not based on published calculations for this specific molecule.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
S14.5 - 5.0275 - 248> 0.1HOMO → LUMOπ → π
S25.5 - 6.0225 - 206> 0.2HOMO-1 → LUMOπ → π
S36.5 - 7.0190 - 177< 0.05HOMO → LUMO+1π → σ*

This table is for illustrative purposes only.

Mechanistic Studies of Ethynediazonium Reactivity

Conceptual Pathways for the Generation of Ethynediazonium Ions

The formation of the this compound ion is primarily theoretical, drawing parallels from well-established reactions in organic chemistry. Its existence is postulated as a transient intermediate, a fleeting player in specific chemical transformations.

Hypothetical Diazotization Routes of Ethynyl (B1212043) Amines

The classic method for preparing diazonium salts is the diazotization of primary amines using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. masterorganicchemistry.comnih.gov Applying this concept to the hypothetical ethynyl amine (HC≡C-NH₂), the reaction would proceed through the nitrosation of the amino group.

The proposed mechanism involves several steps:

Formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. masterorganicchemistry.com

Electrophilic attack of the nitrosonium ion on the nitrogen atom of the ethynyl amine. masterorganicchemistry.com

A series of proton transfers from the nitrogen to the oxygen atom, followed by the elimination of a water molecule. masterorganicchemistry.com

This sequence culminates in the formation of the this compound ion. However, analogous to primary aliphatic amines, the resulting this compound ion is expected to be exceedingly unstable. masterorganicchemistry.com The C-N bond in aliphatic diazonium ions is weak, leading to the rapid loss of an exceptionally stable dinitrogen (N₂) molecule and the formation of a highly reactive carbocation. masterorganicchemistry.comchemistry-chemists.com Therefore, this route is considered a hypothetical pathway to a transient species rather than a practical synthetic method for its isolation.

Formation as Transient Intermediates from Precursor Molecules

This compound ions are more plausibly formed as transient intermediates from various precursor molecules. chemistry-chemists.comnih.gov According to Hammond's postulate, high-energy, transient intermediates are structurally similar to the transition states of reactions, making their study crucial for understanding reaction mechanisms. nih.gov

Potential precursor routes include:

Decomposition of N-nitroso-N-alkynyl amides or carbamates: Similar to the synthesis of diazomethane (B1218177) from N-methyl-N-nitrosocarbamate, an equivalent ethynyl precursor could theoretically decompose to yield the this compound ion. chemistry-chemists.com

Isomerization of Triazenes: It has been demonstrated that ethynyl-substituted aryl triazenes can be isomerized, often using mild UV irradiation, to release a corresponding aryl diazonium ion. nih.gov This principle suggests that a suitable non-aromatic triazene (B1217601) precursor could potentially generate an alkynyl diazonium intermediate.

Oxidation of Ethynylhydrazones: The oxidation of hydrazones is a known method for generating diazo compounds. A parallel reaction involving an ethynylhydrazone could conceivably proceed through an this compound intermediate before losing N₂.

These pathways underscore the role of this compound as a fleeting intermediate, a high-energy species that exists for a moment before undergoing further transformation. nih.gov

Intrinsic Decomposition Pathways and Nitrogen Extrusion Mechanisms

The chemistry of the this compound ion is dominated by its decomposition, driven by the powerful thermodynamic incentive of extruding a stable molecule of nitrogen gas (N₂). This process, known as dediazoniation, can follow several mechanistic routes. chemistry-chemists.comresearchgate.net

Unimolecular Dissociation Channels

Once formed, the this compound ion possesses significant internal energy and is prone to spontaneous fragmentation, a process known as unimolecular dissociation. unl.edu The primary and most favorable dissociation channel is the irreversible loss of dinitrogen.

HC≡C-N₂⁺ → HC≡C⁺ + N₂

This reaction is highly exothermic due to the immense stability of the N≡N triple bond. The resulting species is the ethynyl cation (HC≡C⁺), a highly unstable and reactive carbocation. The rate of this dissociation is extremely rapid, which is consistent with the transient nature of aliphatic diazonium ions in general. masterorganicchemistry.comrsc.org The study of such rapid ion decay processes is fundamental to understanding reaction dynamics. unl.edu

Pathways Involving Carbene and Carbenoid Intermediates

An alternative, though related, decomposition pathway involves the formation of a carbene. Carbenes (R₂C:) are neutral, divalent carbon species that are key intermediates in many organic reactions. libretexts.org The loss of N₂ from a diazo compound is a classic method for carbene generation. libretexts.org

In this context, the this compound ion could be considered the protonated form of diazovinylidene (H₂C=C=N₂), which upon loss of N₂, would lead to the formation of vinylidene carbene. A more direct, albeit less common, pathway could hypothetically involve the direct formation of an ethynyl carbene.

Furthermore, in the presence of transition metals like copper or rhodium, the decomposition can be catalyzed to form a metal-carbene complex, often referred to as a carbenoid . libretexts.org These carbenoids, such as (iodomethyl)zinc iodide used in the Simmons-Smith reaction, exhibit carbene-like reactivity but are often more stable and selective than the free carbene. libretexts.org An ethynyl carbenoid intermediate would offer a more controlled way to harness the reactivity of the ethynyl moiety.

Formation of Ethynyl Radicals and Subsequent Radical Reactions

Decomposition of diazonium ions can also proceed via radical pathways, particularly under photolytic conditions or in the presence of reducing agents (e.g., copper(I) salts in the Sandmeyer reaction). masterorganicchemistry.comresearchgate.net In such a mechanism, the this compound ion would accept an electron to form a transient ethyldiazenyl radical (HC≡C-N=N•).

This radical species would then rapidly extrude nitrogen gas to yield the ethynyl radical (HC≡C•). wikipedia.org

HC≡C-N₂⁺ + e⁻ → [HC≡C-N=N•] → HC≡C• + N₂

The ethynyl radical is a highly reactive species that has been extensively studied, particularly for its role in combustion and astrochemistry. wikipedia.orgacs.org Once formed, it can engage in a variety of subsequent reactions, including:

Hydrogen Abstraction: Reacting with hydrocarbons to form acetylene (B1199291).

Addition to Multiple Bonds: Adding to alkenes or alkynes. For example, the reaction of an ethynyl radical with acetylene is a key step in the formation of diacetylene, and its reaction with 1,3-butadiene (B125203) can lead to the formation of a benzene (B151609) ring. acs.org

Reaction with Oxygen: In combustion environments, it reacts with O₂ to form products like carbon monoxide (CO) and the formyl radical (HCO•). acs.org

This radical pathway represents a significant route through which the initial high reactivity of the this compound ion is channeled into the formation of other important chemical intermediates.

Data Tables

Table 1: Summary of Postulated Decomposition Pathways of this compound

PathwayKey Intermediate(s)Primary Product(s)Conditions/Notes
Unimolecular DissociationEthynyl cation (HC≡C⁺)Ethynyl cation, Nitrogen (N₂)Spontaneous, rapid decomposition. unl.edu
Carbene FormationEthynyl carbene / VinylideneEthynyl carbene, Nitrogen (N₂)Alternative decomposition route. libretexts.org
Carbenoid FormationMetal-ethynylcarbene complexMetal-ethynylcarbene, Nitrogen (N₂)Catalyzed by transition metals (e.g., Cu, Rh). libretexts.org
Radical FormationEthyldiazenyl radical (HC≡C-N=N•), Ethynyl radical (HC≡C•)Ethynyl radical, Nitrogen (N₂)Often promoted by photolysis or reducing agents. researchgate.netacs.org

Theoretical Reaction Pathways with External Species

The reactivity of this compound is dominated by the powerful electron-withdrawing nature and excellent leaving group ability of the dinitrogen moiety. Theoretical studies conceptualize its reactions with external nucleophiles and electrophiles through distinct mechanistic pathways.

Nucleophilic substitution on the this compound cation is a conceptually challenging yet important reaction pathway. The attack can theoretically occur at the sp-hybridized carbon atom adjacent to the diazonium group. The primary mechanistic possibilities are analogous to those seen in other systems: a unimolecular (Sₙ1-like) or a bimolecular (Sₙ2-like) process.

A conceptual unimolecular pathway would involve the rate-determining loss of dinitrogen (N₂) to form a highly unstable and energetic ethynyl cation (HC≡C⁺) intermediate. This cation would then be rapidly trapped by a nucleophile (Nu⁻).

Pathway 1: Sₙ1-type Mechanism

HC≡N−N₂⁺ → HC≡C⁺ + N₂ (Slow, Heterolytic Cleavage)

HC≡C⁺ + Nu⁻ → HC≡C-Nu (Fast, Nucleophilic Capture)

However, the formation of a primary vinylic cation is energetically prohibitive, suggesting this pathway is highly unlikely under typical conditions.

A bimolecular pathway offers an alternative. In this scenario, a nucleophile attacks the α-carbon, leading to a concerted or stepwise displacement of the N₂ group. A front-side attack, rather than the typical backside attack seen in Sₙ2 reactions at sp³ centers, is often considered for sp-hybridized carbons. Computational studies on analogous systems like benzenediazonium (B1195382) have explored bimolecular (Sₙ2Ar) transition states where the nucleophile associates with the carbon center as the N-N bond elongates. nih.gov For this compound, a similar Sₙ2-like transition state can be conceptualized.

Pathway 2: Sₙ2-type Mechanism Nu⁻ + HC≡N−N₂⁺ → [Nu···C≡N···N₂]⁻⁺ → Nu-C≡CH + N₂ (Concerted Transition State)

The viability of this pathway depends critically on the nucleophile's strength and the reaction environment. The extreme electrophilicity of the carbon atom, induced by the diazonium group, makes it a plausible target for potent nucleophiles. However, for most nucleophiles, the activation barrier for substitution is expected to be high, with spontaneous dediazoniation often being a competing or dominant process.

Conceptual Electrophilic Addition Pathway:

HC≡N−N₂⁺ + E⁺ → [H(E)C=C-N₂]²⁺ (Formation of a dicationic vinyl intermediate)

[H(E)C=C-N₂]²⁺ + Nu⁻ → H(E)C=C(Nu)-N₂⁺ (Nucleophilic capture)

This pathway is considered conceptually improbable for several reasons. The this compound group is one of the most powerful electron-withdrawing groups known, which severely deactivates the alkyne π-system towards attack by electrophiles. The formation of a dicationic intermediate would be an extremely high-energy process, making the activation barrier insurmountably high for all but the most reactive electrophiles. Therefore, electrophilic addition to the triple bond of the this compound cation is not considered a feasible reaction pathway under normal conditions.

Nucleophilic Substitution Reactions (Conceptual)

Theoretical Investigations of Rearrangement Processes

The high-energy nature of the this compound cation makes it susceptible to isomerization to more stable structures. Computational studies on the C₂HN₃ potential energy surface (PES) explore these rearrangement pathways. wikipedia.orgsydney.edu.au The most significant rearrangement is the intramolecular cyclization to form a five-membered heterocyclic ring or isomerization to other linear isomers.

Key predicted isomers on the C₂HN₃ potential energy surface include:

Cyanazide (N₃CN): A more stable isomer.

Isocyanazide (CN-N₃): Another potential isomer.

Triazacyclobutadiene derivatives: Cyclic, high-energy structures.

The rearrangement from this compound to a more stable species like cyanazide is predicted to proceed through a high-energy transition state. These computational studies involve mapping the PES to locate minima, corresponding to stable isomers, and saddle points, corresponding to transition states. libretexts.orgiupac.org The activation energy for such rearrangements dictates their feasibility. Theoretical calculations suggest that while this compound is a local minimum on the PES, it is thermodynamically much less stable than other isomers, providing a strong driving force for rearrangement, should the kinetic barrier be overcome. mdpi.com

Interactive Table: Calculated Relative Energies of C₂HN₃ Isomers

Note: The following data is illustrative, based on typical computational chemistry findings for such high-energy species. Exact values depend on the level of theory (e.g., DFT, CCSD(T)) and basis set used.

Isomer NameStructurePoint GroupRelative Energy (kJ/mol)Status on PES
This compound H-C≡N⁺-N₂C∞v150Local Minimum
Cyanazide N≡C-N₃C₂v0Global Minimum
Isocyanazide C=N-N₃Cs45Local Minimum
Transition State 1 [Rearrangement]Cs210Saddle Point

Comparative Reactivity Analysis with Other Diazonium Compounds

Understanding the unique reactivity of this compound is enhanced by comparing it to more common diazonium species, such as arenediazonium and alkanediazonium salts.

The replacement of a phenyl ring (as in benzenediazonium) or an alkyl group with an ethynyl group has profound electronic and structural consequences.

Electronegativity and Inductive Effect: The sp-hybridized carbon of the ethynyl group is more electronegative than the sp²-hybridized carbons of a phenyl ring. This results in a stronger inductive electron withdrawal from the diazonium group, further destabilizing the C-N bond and potentially increasing its susceptibility to nucleophilic attack or spontaneous dediazoniation.

Steric Profile: The linear geometry of the ethynyl group presents minimal steric hindrance for the approach of a nucleophile to the α-carbon, in stark contrast to the bulky phenyl group in arenediazonium salts.

Aromaticity: Arenediazonium salts gain stability from the aromatic system. The loss of N₂ from benzenediazonium leads to a highly unstable phenyl cation, but the initial state is stabilized. nih.gov this compound lacks this aromatic stabilization, contributing to its higher intrinsic reactivity and instability.

These factors combine to make this compound a significantly more reactive and less stable compound than its aromatic counterparts.

The rate-determining step for many reactions of diazonium salts is the loss of dinitrogen (dediazoniation). The activation energy (Ea) for this process is a key indicator of the compound's stability and reactivity. libretexts.orgwikipedia.orglongdom.org

Theoretical studies, often employing Density Functional Theory (DFT) or high-level ab initio methods, can calculate the activation energy for the reaction R-N₂⁺ → R⁺ + N₂. nih.gov

Benzenediazonium: Computational analyses of the dediazoniation of benzenediazonium in the presence of a water molecule (modeling solvolysis) have calculated the Gibbs free energy of activation to be approximately 19.3 kcal/mol for a direct Sₙ2Ar process. nih.gov Experimental values are in a similar range, confirming the significant barrier to N₂ loss that allows these salts to be handled at low temperatures.

This compound: While specific, directly comparable kinetic data for this compound is less common in the literature, theoretical principles suggest a significantly lower activation energy for dediazoniation. The greater electronegativity of the sp-carbon and the lack of aromatic stabilization would lead to a weaker C-N bond and a more facile loss of N₂. The resulting ethynyl cation is extremely unstable, but the transition state leading to it is also expected to be lower in energy compared to the arenediazonium equivalent.

Interactive Table: Conceptual Comparison of Dediazoniation Activation Energies

Diazonium CompoundGeneral StructureHybridization of α-CarbonKey Stabilizing FactorPredicted Relative Activation Energy (Ea) for N₂ Loss
Alkanediazonium R-CH₂-N₂⁺sp³HyperconjugationVery Low
This compound H-C≡N-N₂⁺spHigh s-characterLow
Benzenediazonium C₆H₅-N₂⁺sp²AromaticityHigh

Synthetic Methodological Development Involving Ethynediazonium Conceptual Frameworks

Role as a Hypothetical Reactive Intermediate in Complex Organic Transformations

A reactive intermediate is a short-lived, high-energy, and highly reactive molecule that is generated in a chemical reaction and quickly converts into a more stable species. libretexts.org While they are seldom isolated, their existence can be inferred through experimental and computational methods. libretexts.org

Ethynediazonium fits the profile of a hypothetical reactive intermediate. Theoretical studies have investigated the acetylenediazonium ion to understand its structure, energy, and thermodynamic stability concerning the loss of dinitrogen (N₂), a process known as dediazoniation. thieme-connect.de These computational models have shown that dediazoniation to form a highly unstable sp-hybridized carbenium ion is significantly endothermic, suggesting that this compound is not a viable precursor for generating such a cation. thieme-connect.de

Despite its instability, the conceptual role of this compound and its derivatives as transient species is significant. In proposed reaction mechanisms, they are formed for a fleeting moment before being consumed in a subsequent, faster step. wikipedia.org For example, the generation of a related species, hex-1-ynediazonium nitrate, was reported from the reaction of di(hex-1-ynyl)mercury(II) with nitrosyl chloride, followed by nitric oxide. thieme-connect.de The resulting diazonium salt was too unstable to be characterized directly; its presence was only inferred from trapping experiments, such as the reaction with 2-naphthol, which yielded products suggestive of the diazonium intermediate. thieme-connect.de However, even these subsequent products were often unstable, and attempts to reproduce the generation of the diazonium salt have been met with challenges. thieme-connect.de

Table 1: Key Characteristics of Reactive Intermediates

Feature Description Relevance to this compound
Lifetime Typically very short, existing for fractions of a second. libretexts.org The lifetime of this compound is predicted to be exceptionally short due to its high reactivity.
Concentration Exists in very low concentrations relative to reactants and products. libretexts.org As a transient species, its concentration would be minimal, making direct observation difficult.
Energy High-energy species compared to reactants and products. libretexts.org Theoretical studies confirm the high-energy nature of the acetylenediazonium ion. thieme-connect.de

| Detection | Often inferred through trapping experiments or identified via fast spectroscopic methods. libretexts.org | Evidence for alk-1-ynyldiazonium salts relies on trapping reactions and the characterization of succeeding products. thieme-connect.de |

Potential for Novel Carbon-Carbon Bond Forming Methodologies

Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. sigmaaldrich.comalevelchemistry.co.uk The development of novel reagents and methodologies for this purpose is a continuous pursuit in chemical research. sigmaaldrich.com Diazonium salts, particularly arenediazonium salts, are versatile reagents that can participate in C-C bond-forming reactions, often through radical-mediated pathways following the extrusion of N₂. nih.gov

Conceptually, this compound offers a unique synthon for introducing an ethynyl (B1212043) group, a valuable moiety in medicinal chemistry and materials science. While direct application is hampered by its instability, its potential reactivity can be explored through theoretical frameworks. The highly electrophilic nature of the diazonium group coupled with the reactivity of the triple bond suggests that it could, in principle, engage in coupling reactions.

Methodologies involving more stable diazonium compounds can provide a conceptual blueprint. For instance, the Heck-Matsuda reaction utilizes arenediazonium salts for the arylation of alkenes. alevelchemistry.co.uk A hypothetical equivalent involving this compound could lead to the synthesis of conjugated enynes, which are important structural motifs.

Table 2: Conceptual C-C Bond Forming Reactions Involving this compound

Reaction Type Hypothetical Reactants Potential Product Significance
Heck-type Coupling This compound + Alkene Conjugated Enyne Access to versatile building blocks for complex syntheses.
Sonogashira-type Coupling This compound + Terminal Alkyne Diacetylene Synthesis of symmetric or unsymmetric diynes, useful in polymer and materials chemistry.

| Suzuki-type Coupling | this compound + Organoboron Reagent | Aryl- or Vinyl-acetylene | A direct route to functionalized alkynes. |

These conceptual reactions highlight the untapped potential of this compound as a reagent. The primary challenge remains its generation and control, which would likely require specialized in situ techniques under carefully controlled conditions. researchgate.net

Proposed Applications in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. sioc-journal.cnkit.edumdpi.com Consequently, the development of efficient synthetic routes to these scaffolds is of paramount importance. sioc-journal.cn Diazonium salts are established precursors for various heterocyclic systems. For example, they can undergo intramolecular cyclization reactions to form condensed heterocycles like indazoles or participate in coupling reactions to produce azo compounds, which can then be transformed into other ring systems. kit.edu

The unique structure of this compound, featuring a reactive diazonium group directly attached to a π-system, suggests several hypothetical pathways to nitrogen-containing heterocycles.

[3+2] Cycloadditions: The ethynyl moiety could potentially act as a two-atom component in cycloaddition reactions with 1,3-dipoles. If the diazonium group remains intact during this process, it could be used for subsequent functionalization, leading to highly substituted heterocycles.

Intramolecular Cyclization: A suitably substituted this compound precursor could undergo intramolecular cyclization, where a tethered nucleophile attacks the triple bond or the diazonium carbon. This could provide a novel route to five- or six-membered nitrogen heterocycles.

Precursor to other Reactive Intermediates: The decomposition of this compound could lead to other reactive species that are then trapped to form heterocycles. For instance, while the formation of an sp-hybridized carbocation is thermodynamically unfavorable, other decomposition pathways might be accessible under specific conditions (e.g., photochemical activation), leading to intermediates that can be harnessed for synthesis. thieme-connect.de

One proposed reaction pathway involves the trapping of an alk-1-ynediazonium salt with a nucleophile, such as hydrogen chloride. This leads to the formation of a 2-chloroalk-1-enediazonium salt, which can then undergo further reactions, demonstrating the potential for these intermediates to be converted into functionalized building blocks for heterocyclic synthesis. thieme-connect.de

Strategies for In Situ Generation and Utilization in Reaction Design

Given the extreme instability of this compound, any synthetic application would necessitate its generation in situ—formed directly in the reaction mixture where it is immediately consumed. nih.gov This approach minimizes the concentration of the hazardous or unstable intermediate at any given time. researchgate.net

Several conceptual strategies for the in situ generation of alk-1-ynediazonium salts have been proposed based on the chemistry of related compounds:

From 1-Nitrosoalk-1-ynes: The reaction of a 1-nitrosoalk-1-yne with nitric oxide has been reported to produce a solution of the corresponding alk-1-ynediazonium salt. thieme-connect.de This method, however, suffers from reproducibility issues and the instability of the starting materials and products. thieme-connect.de

From 1-Chloro-1-(tosylazo)alk-1-enes: The reaction of these more stable precursors with a strong Lewis acid like antimony(V) chloride has been shown to yield alk-1-ynediazonium salts. thieme-connect.de By controlling the temperature, it is possible to influence the formation of the desired alk-1-ynediazonium species over other intermediates. thieme-connect.de

The design of reactions utilizing in situ generated this compound would require careful consideration of reaction kinetics. The rate of generation must be matched by the rate of its consumption in the desired reaction pathway to avoid decomposition or undesired side reactions. This is often achieved in flow chemistry, where small amounts of reactive intermediates are continuously generated and consumed. researchgate.net

Table 3: Comparison of Proposed In Situ Generation Methods

Precursor Type Reagents Conditions Advantages Challenges
1-Nitrosoalk-1-yne Nitric Oxide (NO) Low temperature Direct formation Instability of precursor and product, reproducibility issues. thieme-connect.de

Ultimately, the translation of these conceptual frameworks into practical synthetic methods hinges on the development of a reliable and controllable protocol for the in situ generation of this compound and its derivatives, allowing chemists to harness their unique reactivity.

Advanced Research Directions and Open Questions

Exploration of Undiscovered Reaction Manifolds and Pathways

The exploration of the potential energy surface of ethynediazonium is crucial to understanding its reactivity. Computational methods can be employed to predict and characterize various reaction pathways that are currently unknown. nih.govrsc.org The inherent strain and high energy of the this compound cation suggest a rich and complex reactive landscape.

Key areas for theoretical investigation include:

Decomposition Pathways: A primary focus would be the elucidation of the mechanisms of dinitrogen extrusion. Theoretical models can predict the transition states and energy barriers for the unimolecular decomposition to form the ethynyl (B1212043) cation (HC≡C⁺) and dinitrogen (N₂). Understanding the factors that influence the stability of the C-N bond is paramount.

Isomerization Reactions: The potential for isomerization to other C₂H⁺N₂ isomers, such as cyanodiazomethane or other cyclic structures, presents an intriguing avenue of research. Computational studies can map the potential energy surface to identify stable isomers and the transition states connecting them.

Bimolecular Reactions: The high electrophilicity of the diazonium group suggests that this compound could be a potent reagent in various bimolecular reactions. Theoretical studies could model its reactions with a range of nucleophiles, dienes (in Diels-Alder type reactions), and dipolarophiles. nih.gov The regioselectivity and stereoselectivity of such reactions would be of significant interest.

Catalytic Activation: Investigating the interaction of this compound with transition metal catalysts could reveal novel reaction pathways. mpg.de Catalysts might stabilize the cation or facilitate its transformation into other valuable intermediates.

The following table outlines a hypothetical set of calculated activation energies for various potential reaction pathways of this compound, illustrating the type of data that computational studies could provide.

Reaction Pathway Description Calculated Activation Energy (kJ/mol) (Theoretical)
Unimolecular DecompositionHC≡N₂⁺ → HC≡C⁺ + N₂50 - 100
Isomerization to CyanodiazomethaneRearrangement of the C-N framework120 - 150
Reaction with WaterNucleophilic attack by H₂O20 - 40
Diels-Alder with Cyclopentadiene[4+2] cycloaddition60 - 90

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require rigorous computational investigation.

Development of Enhanced Computational Models for Unstable Species

The accurate theoretical description of unstable, high-energy species like this compound requires sophisticated computational models that go beyond standard quantum chemical methods. ucr.edupnnl.gov

Key areas for development include:

High-Accuracy Ab Initio Methods: The use of high-level coupled-cluster methods, such as CCSD(T), and multi-reference methods (e.g., CASSCF, MRCI) is essential for obtaining reliable energies and geometries for the various stationary points on the potential energy surface. nist.govru.nl These methods are computationally expensive but necessary for systems with significant electron correlation effects.

Dynamic and Non-Equilibrium Effects: Standard transition state theory assumes thermal equilibrium, which may not be valid for the rapid decomposition of a high-energy species. Advanced dynamical simulations, such as ab initio molecular dynamics (AIMD), can provide a more realistic picture of the reaction dynamics and the influence of non-equilibrium effects. mdpi.com

Explicit Solvation Models: For reactions in solution, the use of explicit solvent molecules in the computational model, rather than implicit continuum models, can be crucial for accurately capturing specific solute-solvent interactions like hydrogen bonding. mdpi.com

The development and application of these advanced computational tools are critical for building a predictive understanding of the chemistry of this compound and other unstable molecules. nrel.gov

Investigation of Environmental and Solvation Effects on Reactivity (Theoretical)

The reactivity of a charged species like this compound is expected to be highly sensitive to its environment, particularly the solvent. frontiersin.org Theoretical investigations into solvation effects can provide profound insights into its stability and reaction mechanisms in different media. readthedocs.iochemrxiv.org

Key theoretical approaches include:

Implicit Solvation Models: Continuum solvation models, such as the Polarizable Continuum Model (PCM), can provide a first approximation of the effect of the solvent dielectric on the relative energies of reactants, transition states, and products. frontiersin.org

Explicit Solvation and Microsolvation: A more detailed understanding can be gained by including a number of explicit solvent molecules in the quantum mechanical calculation. mdpi.com This "microsolvation" approach allows for the direct study of specific interactions, such as hydrogen bonding between the solvent and the nitrogen atoms of the diazonium group.

Solvent Effects on Reaction Barriers: Computational studies can quantify how the activation energies of various reactions change as a function of solvent polarity. For instance, a polar solvent is likely to stabilize the charged this compound cation, potentially increasing its lifetime but also affecting the barriers to reaction with other polar or nonpolar species. nist.gov

The table below illustrates a theoretical comparison of the calculated half-life of this compound in different solvents, a key parameter that would be highly dependent on solvation effects.

Solvent Dielectric Constant Predicted Half-life (Theoretical)
Gas Phase1Extremely short
n-Hexane1.88Very short
Dichloromethane8.93Short
Acetonitrile37.5Moderate
Water80.1Moderate to Long

Note: The predicted half-lives are qualitative and for illustrative purposes. Actual values would depend on the specific decomposition or reaction pathway and require detailed kinetic modeling.

Theoretical Potential for this compound as a Precursor in Functional Material Design

While highly reactive, the unique structure of this compound suggests its potential as a theoretical precursor or building block (synthon) in the in silico design of novel functional materials. functmaterials.org.ualiverpool.ac.uknih.gov

Theoretical applications could include:

Nitrogen-Rich Materials: As a source of the -C≡N₂⁺ unit, this compound could be theoretically incorporated into frameworks to design high-energy-density materials or nitrogen-rich polymers. rsc.org

Functionalization of Surfaces: Computational models could explore the chemisorption of this compound on various surfaces, such as graphene or metal oxides. The diazonium group could act as a reactive handle for covalent attachment, leading to novel surface functionalization.

Precursor to Novel Carbon Allotropes: The decomposition of this compound to form highly reactive carbon fragments could be theoretically harnessed to explore the formation of novel carbon allotropes or carbon-based nanomaterials under specific, controlled conditions.

The design of such materials remains a purely theoretical exercise at this stage, but computational screening could identify promising target structures and guide future synthetic efforts, should the controlled generation and reaction of this compound become experimentally feasible. mdpi.commonash.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.